molecular formula C22H24N4O3 B12246091 3-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12246091
M. Wt: 392.5 g/mol
InChI Key: QYNHJYSELFKWES-UHFFFAOYSA-N
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Description

3-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the piperidine moiety: This step involves the reaction of the quinazolinone intermediate with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Attachment of the methoxypyridine group: This is usually accomplished via acylation reactions, where the piperidine intermediate is reacted with 2-methoxypyridine-3-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced alcohol or amine forms, and various substituted analogs depending on the reagents used.

Scientific Research Applications

3-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a bioactive molecule, including its interactions with various biological targets.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are often used in medicinal chemistry for their pharmacological properties.

    Methoxypyridine derivatives: These compounds are known for their potential as bioactive molecules and are used in various therapeutic applications.

Uniqueness

The uniqueness of 3-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3-[[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H24N4O3/c1-15-24-19-8-4-3-6-17(19)22(28)26(15)14-16-9-12-25(13-10-16)21(27)18-7-5-11-23-20(18)29-2/h3-8,11,16H,9-10,12-14H2,1-2H3

InChI Key

QYNHJYSELFKWES-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=C(N=CC=C4)OC

Origin of Product

United States

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